molecular formula C13H18N2O B1307290 1-(2,3-Dihydro-benzofuran-2-ylmethyl)-piperazine CAS No. 876717-03-2

1-(2,3-Dihydro-benzofuran-2-ylmethyl)-piperazine

カタログ番号: B1307290
CAS番号: 876717-03-2
分子量: 218.29 g/mol
InChIキー: DNZIVLPHTKLWQR-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(2,3-Dihydro-benzofuran-2-ylmethyl)-piperazine is a chemical compound that features a benzofuran ring fused with a piperazine moiety

準備方法

The synthesis of 1-(2,3-Dihydro-benzofuran-2-ylmethyl)-piperazine typically involves the reaction of 2,3-dihydrobenzofuran with piperazine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity .

化学反応の分析

1-(2,3-Dihydro-benzofuran-2-ylmethyl)-piperazine undergoes various chemical reactions, including:

科学的研究の応用

Pharmacological Applications

  • Histamine Receptor Modulation
    • Research has demonstrated that derivatives of 1-(2,3-dihydro-benzofuran-2-ylmethyl)-piperazine exhibit significant affinity for histamine receptors, particularly H3 and H4 receptors. A study synthesized several analogs and evaluated their binding affinities and functional activities, revealing promising candidates for further development as antihistamines or anti-inflammatory agents .
  • Anti-inflammatory Effects
    • In vivo studies have shown that specific derivatives possess anti-inflammatory properties. One such study involved testing a selected compound from the LINS01 series in a mouse asthma model, where it displayed notable efficacy in reducing inflammation markers . This suggests potential applications in treating allergic conditions or asthma.
  • CNS Activity
    • The structural similarity of this compound to known psychoactive substances indicates possible central nervous system (CNS) activity. Preliminary investigations into its effects on neurotransmitter systems could pave the way for developing treatments for neurological disorders .

Case Studies

StudyFocusFindings
Pharmacological Characterization Affinity for H3R and H4RIdentified several compounds with high selectivity and affinity for histamine receptors, indicating potential as therapeutic agents .
In Vivo Anti-inflammatory Study Mouse asthma modelDemonstrated significant reduction in inflammation markers when treated with selected derivatives of the compound .
CNS Activity Investigation Neurotransmitter interactionSuggested potential for CNS effects based on structural similarities to psychoactive compounds; further studies needed .

作用機序

The mechanism of action of 1-(2,3-Dihydro-benzofuran-2-ylmethyl)-piperazine involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to the desired biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

類似化合物との比較

1-(2,3-Dihydro-benzofuran-2-ylmethyl)-piperazine can be compared with other similar compounds, such as:

生物活性

1-(2,3-Dihydro-benzofuran-2-ylmethyl)-piperazine, commonly referred to as LINS01 compounds, has garnered attention in pharmacological research due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its interactions with histamine receptors, anti-inflammatory properties, neurotoxicity assessments, and overall pharmacological potential.

Chemical Structure and Synthesis

The compound's structure features a piperazine ring substituted with a 2,3-dihydro-benzofuran moiety. This unique configuration is critical for its biological activity. Various derivatives have been synthesized to optimize their pharmacological profiles. The synthesis typically involves alkylation of piperazine derivatives with benzofuran precursors, yielding compounds with diverse functional groups that influence their biological properties .

Histamine Receptor Interaction

Research has shown that LINS01 compounds exhibit significant affinity for histamine receptors, particularly the H3 receptor. For instance, LINS01004 demonstrated a high affinity (pKi 6.40) for H3R and acted as an antagonist without intrinsic activity . The H3 receptor is known to modulate neurotransmitter release in the central nervous system, implicating these compounds in potential treatments for neurological disorders such as Alzheimer's and Parkinson's diseases .

Anti-inflammatory Activity

LINS01 compounds have also been evaluated for their anti-inflammatory properties. In murine models of asthma, specific derivatives like LINS01005 reduced eosinophil counts in bronchoalveolar lavage fluid, indicating a promising anti-inflammatory effect . This suggests potential applications in treating inflammatory conditions and asthma.

Neurotoxicity Assessment

A recent study assessed the neurotoxicity of various LINS01 derivatives using SH-SY5Y cell cultures. The results indicated that these compounds do not exhibit neurotoxic effects at therapeutic concentrations. Furthermore, they showed protective effects against cocaine-induced neurotoxicity by modulating dopamine receptor activity . This aspect is particularly relevant given the rising interest in developing neuroprotective agents.

Structure-Activity Relationships (SAR)

The structure-activity relationship (SAR) studies highlight how modifications to the piperazine and benzofuran moieties can enhance biological activity. For example:

CompoundH3R Affinity (pKi)Anti-inflammatory ActivityNeurotoxicity
LINS010046.40ModerateNon-toxic
LINS01005Not specifiedHighNon-toxic
LINS010076.06LowNon-toxic

These findings indicate that specific substitutions on the piperazine ring can significantly influence both receptor affinity and therapeutic efficacy.

Case Studies

  • Murine Asthma Model : In a controlled study involving asthmatic mice, LINS01005 was administered to evaluate its effect on airway inflammation. Results showed a significant reduction in inflammatory markers compared to controls, suggesting its potential as an anti-asthmatic agent .
  • Cocaine-Induced Neurotoxicity : In vitro studies demonstrated that LINS01 compounds could mitigate dopamine-related neurotoxicity induced by cocaine exposure. The protective effects were attributed to their interaction with dopaminergic receptors (D2R and D3R) .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(2,3-Dihydro-benzofuran-2-ylmethyl)-piperazine?

Methodological Answer: The synthesis of piperazine derivatives often involves nucleophilic substitution or coupling reactions. For example, 1-(2-fluorobenzyl)piperazine was synthesized via alkylation of piperazine with propargyl bromide in DMF using K₂CO₃ as a base, followed by purification via silica gel chromatography (ethyl acetate:hexane, 1:8) . Adapting this method, the target compound could be synthesized by reacting 2,3-dihydro-benzofuran-2-ylmethyl bromide with piperazine under similar conditions. Key parameters include solvent choice (DMF or acetonitrile), reaction time (6–12 hours), and stoichiometric ratios (1:1.2 for piperazine:alkylating agent). Monitoring via TLC (hexane:ethyl acetate) ensures reaction completion.

Q. How can researchers characterize the purity and structure of this compound?

Methodological Answer: Characterization typically involves:

  • Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., benzofuran methyl group integration).
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]⁺ expected for C₁₃H₁₆N₂O).
  • Chromatography : HPLC with UV detection (λ = 254 nm) to assess purity (>95% recommended for biological assays).
  • Melting Point : Consistency with literature values (e.g., 278–279°C for analogous piperazine derivatives) .

Advanced Research Questions

Q. What strategies resolve contradictions in solubility data during biological assay design?

Methodological Answer: Discrepancies in solubility (e.g., >48.7 µg/mL at pH 7.4 vs. lower values in other studies) may arise from buffer composition or aggregation. Mitigation strategies include:

  • Co-solvents : Use DMSO (≤1% v/v) to enhance solubility without cytotoxicity.
  • Salt Formation : Convert the free base to a hydrochloride salt for improved aqueous solubility.
  • Dynamic Light Scattering (DLS) : Monitor nanoparticle formation in solution.
  • Molecular Dynamics (MD) Simulations : Predict solubility parameters (logP, TPSA) using tools like Schrödinger’s QikProp .

Q. How can structure-activity relationship (SAR) studies optimize this compound for anticancer activity?

Methodological Answer: SAR studies involve systematic modifications:

  • Core Modifications : Replace the benzofuran group with bioisosteres (e.g., indole or benzothiophene) to enhance binding affinity .
  • Substituent Effects : Introduce electron-withdrawing groups (e.g., -NO₂, -CF₃) on the benzofuran ring to improve metabolic stability .
  • Biological Evaluation : Test derivatives against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays. Correlate IC₅₀ values with computational docking (e.g., AutoDock Vina) to identify key interactions with targets like topoisomerase II .

Q. What computational tools predict the pharmacokinetic profile of this compound?

Methodological Answer: Use in silico tools to assess:

  • Absorption : GI absorption predictors (e.g., SwissADME) based on logS (solubility) and Caco-2 permeability .
  • Metabolism : CYP450 inhibition (e.g., CYP3A4, CYP2D6) via PreADMET or admetSAR .
  • Toxicity : AMES mutagenicity and hepatotoxicity predictions using ProTox-II.
    Example: Piperazine derivatives with logP < 3 and TPSA < 60 Ų generally exhibit favorable BBB penetration for CNS-targeted therapies .

Q. Data Contradiction Analysis

Q. How should researchers address conflicting reports on antimicrobial efficacy?

Methodological Answer: Contradictions may stem from assay conditions (e.g., bacterial strain variability, inoculum size). Standardize protocols:

  • MIC Assays : Follow CLSI guidelines using Mueller-Hinton broth and 1x10⁵ CFU/mL inoculum.
  • Positive Controls : Compare with known antibiotics (e.g., ciprofloxacin) to validate results.
  • Mechanistic Studies : Use time-kill curves or efflux pump inhibition assays (e.g., with phenylalanine-arginine β-naphthylamide) to confirm bactericidal vs. bacteriostatic effects .

Q. Experimental Design

Q. What in vitro models are suitable for neuropharmacological studies?

Methodological Answer:

  • Receptor Binding Assays : Screen for affinity at serotonin (5-HT₁A) or dopamine (D₂) receptors using radioligands (e.g., [³H]-spiperone).
  • Functional Assays : Measure cAMP modulation in CHO-K1 cells transfected with GPCRs.
  • Neuroprotection Models : Test against oxidative stress in SH-SY5Y cells using H₂O₂-induced apoptosis .

Q. Synthesis Optimization

Q. How can reaction yields be improved for large-scale synthesis?

Methodological Answer:

  • Catalysis : Use phase-transfer catalysts (e.g., TBAB) to enhance alkylation efficiency .
  • Microwave Assistance : Reduce reaction time (e.g., from 6 hours to 30 minutes) while maintaining yield .
  • Green Chemistry : Substitute DMF with cyclopentyl methyl ether (CPME) for safer solvent alternatives .

特性

IUPAC Name

1-(2,3-dihydro-1-benzofuran-2-ylmethyl)piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O/c1-2-4-13-11(3-1)9-12(16-13)10-15-7-5-14-6-8-15/h1-4,12,14H,5-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNZIVLPHTKLWQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CC2CC3=CC=CC=C3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50390221
Record name 1-(2,3-Dihydro-benzofuran-2-ylmethyl)-piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50390221
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>32.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49640698
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

876717-03-2
Record name 1-(2,3-Dihydro-benzofuran-2-ylmethyl)-piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50390221
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 2-(iodomethyl)-2,3-dihydro-1-benzofuran (5.3 g, 20.4 mmol) in acetonitrile (70 ml) was added potassium carbonate (5.6 g, 40.5 mmol, 2 eq) and piperazine (8.8 g, 102.2 mmol, 5 eq). The resulting mixture was heated at reflux for 2 hours. The solids were then filtered off and the filtrate was concentrated under vacuum. The crude material was purified by silica gel chromatography using 0.5-2.5% methanol in dichloromethane to elute. The product-containing fractions were combined and concentrated under vacuum to afford 1-(2,3-dihydro-1-benzofuran-2-ylmethyl)piperazine as brown oil (2.4 g, 54%); (ES, m/z): [M+H]+ 219; 1H NMR (300 MHz, CDCl3): δ 7.07-7.17 (m, 2H), 6.78-6.85 (m, 2H), 4.92-5.01 (m, 1H), 3.22 (dd, J=9.0 Hz, 15.6 Hz, 1H), 2.91-2.99 (m, 4H), 2.71-2.82 (m, 1H), 2.53-2.71 (m, 6H).
Quantity
5.3 g
Type
reactant
Reaction Step One
Quantity
5.6 g
Type
reactant
Reaction Step One
Quantity
8.8 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。